Cas no 1591-31-7 (4-Iodobiphenyl)

4-Iodobiphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Iodobiphenyl
- 4-IODO-1,1'-BIPHENYL
- MONOIODOBIPHENYL
- P-IODODIPHENYL
- 1,1’-Biphenyl,4-iodo-
- 4-iodo-1’-biphenyl
- 1-Iodo-4-phenylbenzene
- 4-Phenyliodobenzene
- p-Phenyliodobenzene
- 4-Biphenylyl iodide
- 4IBP
- 4-Biphenyl iodide
- 4-Iododiphenyl
- Biphenyl, 4-iodo-
- p-Iodobiphenyl
- 1,1'-Biphenyl, 4-iodo-
- 1-iodo-4-phenyl-benzene
- NXYICUMSYKIABQ-UHFFFAOYSA-N
- 4-iodo-1-phenylbenzene
- 4-IODO-BIPHENYL
- 1, 4-iodo-
- 1-iodanyl-4-phenyl-benzene
- KSC176K1T
- Biphenyl, 4-io
- CS-W002119
- EN300-18000
- AC-22940
- SY014973
- 6AN2BA2TAV
- NSC 3791
- A810002
- GS-3356
- NSC3791
- EINECS 216-469-1
- 4-Iodobiphenyl, 97%
- SCHEMBL45621
- MFCD00019028
- FT-0630340
- NSC-3791
- AM20030070
- AI3-15372
- CX1310
- I0785
- AKOS000275836
- InChI=1/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- NXYICUMSYKIABQ-UHFFFAOYSA-
- A935197
- BCP06698
- AE-848/30708050
- DTXSID7061807
- 1591-31-7
- NS00025181
- W-107988
- STK325713
- BBL002447
-
- MDL: MFCD00019028
- インチ: 1S/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- InChIKey: NXYICUMSYKIABQ-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 279.9749g/mol
- ひょうめんでんか: 0
- XLogP3: 4.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 1
- どういたいしつりょう: 279.9749g/mol
- 単一同位体質量: 279.9749g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 13
- 複雑さ: 141
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色またはクリーム状の粉末。
- 密度みつど: 1.6696 (rough estimate)
- ゆうかいてん: 110.0 to 114.0 deg-C
- ふってん: 320°C(lit.)
- フラッシュポイント: 145.8 °C
- 屈折率: 1.7600 (estimate)
- すいようせい: Slightly soluble in water.
- PSA: 0.00000
- LogP: 3.95820
- かんど: Light Sensitive
- ようかいせい: 水に溶けない。
4-Iodobiphenyl セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302,H318,H410
- 警告文: P273,P280,P305+P351+P338,P501
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-41-50/53
- セキュリティの説明: S26-S39-S60-S61-S37/39
-
危険物標識:
- TSCA:Yes
- 包装等級:III
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- 包装カテゴリ:III
- 危険レベル:9
- セキュリティ用語:9
- リスク用語:R36/37/38
- 危険レベル:9
4-Iodobiphenyl 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
4-Iodobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I140A-25g |
4-Iodobiphenyl |
1591-31-7 | 97% | 25g |
¥116.0 | 2022-05-30 | |
AstaTech | CX1310-25/G |
4-IODO-BIPHENYL |
1591-31-7 | 95% | 25g |
$28 | 2023-09-15 | |
AstaTech | CX1310-500/G |
4-IODO-BIPHENYL |
1591-31-7 | 95% | 500g |
$318 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022743-100g |
4-Iodo-1,1'-biphenyl |
1591-31-7 | 98% | 100g |
¥265.00 | 2023-11-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014973-100g |
5-Isocyanato-1-methylimidazole |
1591-31-7 | ≥98% | 100g |
¥164.0 | 2023-09-15 | |
TRC | I694260-50mg |
4-Iodobiphenyl |
1591-31-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
Apollo Scientific | OR13030-25g |
4-Iodobiphenyl |
1591-31-7 | 98+% | 25g |
£21.00 | 2025-03-21 | |
BAI LING WEI Technology Co., Ltd. | 510920-1G |
4-Iodobiphenyl, 97% |
1591-31-7 | 97% | 1G |
¥ 60 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 510920-25G |
4-Iodobiphenyl, 97% |
1591-31-7 | 97% | 25G |
¥ 239 | 2022-04-26 | |
Ambeed | A124452-500g |
4-Iodo-1,1'-biphenyl |
1591-31-7 | 97% | 500g |
$188.0 | 2025-02-25 |
4-Iodobiphenyl 関連文献
-
Angeliki Giannoulis,Katrin Ackermann,Alexey Bogdanov,David B. Cordes,Catherine Higgins,Joshua Ward,Alexandra M. Z. Slawin,James E. Taylor,Bela E. Bode Org. Biomol. Chem. 2023 21 375
-
Baharan Karamzadeh,Thomas Eaton,Izabela Cebula,David Mu?oz Torres,Markus Neuburger,Marcel Mayor,Manfred Buck Chem. Commun. 2014 50 14175
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Christina Meyer,Benedikt Neue,Dirk Schepmann,Shuichi Yanagisawa,Junichiro Yamaguchi,Ernst-Ulrich Würthwein,Kenichiro Itami,Bernhard Wünsch Org. Biomol. Chem. 2011 9 8016
-
Haoran Li,Arpan Sasmal,Xinzhe Shi,Jean-Fran?ois Soulé,Henri Doucet Org. Biomol. Chem. 2018 16 4399
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Martin B. Johansen,Anders T. Lindhardt Org. Biomol. Chem. 2020 18 1417
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Shuichi Suzuki,Fumiya Nakamura,Takeshi Naota Mater. Chem. Front. 2018 2 591
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Hongping Zhao,Weiming Yuan Chem. Sci. 2023 14 1485
-
Hajar A. Ali,Mohamed A. Ismail,Abd El-Aziz S. Fouda,Eslam A. Ghaith RSC Adv. 2023 13 18262
-
Shuai Wu,Jin Shi,Cheng-Pan Zhang Org. Biomol. Chem. 2019 17 7468
-
Qiujun Peng,Jian Hu,Jiyou Huo,Hongshun Yuan,Lanting Xu,Xianhua Pan Org. Biomol. Chem. 2018 16 4471
4-Iodobiphenylに関する追加情報
4-Iodobiphenyl: A Comprehensive Overview
4-Iodobiphenyl (CAS No. 1591-31-7) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its biphenyl structure with an iodine substituent at the para position, exhibits unique electronic and structural properties that make it valuable in both academic research and industrial applications. In this article, we will delve into the latest research findings, applications, and significance of 4-Iodobiphenyl in modern chemistry.
The structure of 4-Iodobiphenyl consists of two phenyl rings connected by a single bond, with an iodine atom attached to one of the rings at the fourth position. This configuration imparts distinct electronic characteristics, including high electron-withdrawing effects due to the iodine substituent. Recent studies have highlighted its role as a key intermediate in the synthesis of advanced materials, such as organic semiconductors and functional polymers. For instance, researchers have utilized 4-Iodobiphenyl to create self-assembled monolayers with tailored electronic properties, which are critical for applications in nanotechnology and surface science.
One of the most promising areas of research involving 4-Iodobiphenyl is its application in organic electronics. The compound's ability to undergo various coupling reactions, such as Suzuki-Miyaura coupling, has enabled the construction of complex aromatic systems with enhanced conductivity. A study published in *Nature Communications* demonstrated that 4-Iodobiphenyl derivatives can serve as building blocks for high-performance organic field-effect transistors (OFETs), showcasing their potential in next-generation electronic devices.
In addition to its electronic applications, 4-Iodobiphenyl has found utility in medicinal chemistry. Its unique structure allows for selective substitution patterns, making it an ideal candidate for drug design. Recent advancements have explored its role as a scaffold for developing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. For example, researchers have synthesized 4-Iodobiphenyl derivatives that exhibit potent anti-tumor activity by modulating specific signaling pathways.
The synthesis of 4-Iodobiphenyl has also been optimized through innovative methodologies. Traditional approaches often involved multi-step procedures with low yields; however, recent breakthroughs have introduced more efficient protocols. A paper in *Chemical Science* reported a one-pot synthesis route utilizing palladium-catalyzed cross-coupling reactions, significantly improving the scalability and cost-effectiveness of producing 4-Iodobiphenyl on an industrial scale.
Furthermore, the environmental impact of 4-Iodobiphenyl has become a focal point in sustainability research. Scientists are investigating its biodegradation pathways and assessing its eco-friendly alternatives to minimize ecological footprint. Emerging findings suggest that certain derivatives of 4-Iodobiphenyl can be synthesized using renewable resources, aligning with global efforts toward green chemistry.
In conclusion, 4-Iodobiphenyl (CAS No. 1591-31-7) stands as a pivotal compound in contemporary chemical research. Its diverse applications span from organic electronics to medicinal chemistry, driven by continuous advancements in synthetic methodologies and material science. As researchers uncover new potentials for this compound, its role in shaping future technologies and therapeutic solutions is expected to grow significantly.
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